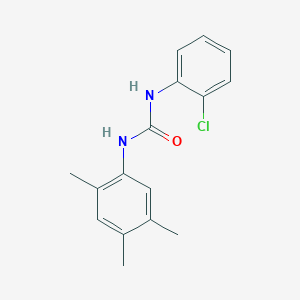
N-(2-chlorophenyl)-N'-(2,4,5-trimethylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-N’-(2,4,5-trimethylphenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a chlorinated phenyl ring and a trimethyl-substituted phenyl ring, which may impart unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-N’-(2,4,5-trimethylphenyl)urea typically involves the reaction of 2-chloroaniline with 2,4,5-trimethylaniline in the presence of a carbonyl source such as phosgene or a phosgene substitute. The reaction is usually carried out under controlled conditions to ensure the formation of the desired urea compound.
Industrial Production Methods
In an industrial setting, the production of N-(2-chlorophenyl)-N’-(2,4,5-trimethylphenyl)urea may involve large-scale reactions using automated equipment to handle the reagents and control the reaction conditions. The process may include steps such as purification and crystallization to obtain the final product in high purity.
化学反应分析
Types of Reactions
N-(2-chlorophenyl)-N’-(2,4,5-trimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorinated phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines.
科学研究应用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or chemical processes.
作用机制
The mechanism of action of N-(2-chlorophenyl)-N’-(2,4,5-trimethylphenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets would require further research to elucidate.
相似化合物的比较
Similar Compounds
N-phenyl-N’-methylurea: A simpler urea derivative with different substituents.
N-(2-chlorophenyl)-N’-phenylurea: Similar structure but lacks the trimethyl substitution.
N-(2,4,5-trimethylphenyl)-N’-phenylurea: Similar structure but lacks the chlorinated phenyl ring.
Uniqueness
N-(2-chlorophenyl)-N’-(2,4,5-trimethylphenyl)urea is unique due to the presence of both a chlorinated phenyl ring and a trimethyl-substituted phenyl ring. These structural features may impart distinct chemical reactivity and biological activity compared to other urea derivatives.
属性
CAS 编号 |
197513-52-3 |
|---|---|
分子式 |
C16H17ClN2O |
分子量 |
288.77 g/mol |
IUPAC 名称 |
1-(2-chlorophenyl)-3-(2,4,5-trimethylphenyl)urea |
InChI |
InChI=1S/C16H17ClN2O/c1-10-8-12(3)15(9-11(10)2)19-16(20)18-14-7-5-4-6-13(14)17/h4-9H,1-3H3,(H2,18,19,20) |
InChI 键 |
YZFPSWOAVXKHDI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1C)NC(=O)NC2=CC=CC=C2Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


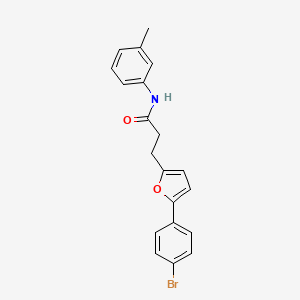
![N-(3-bromophenyl)-N'-[2,2,2-trichloro-1-(formylamino)ethyl]thiourea](/img/structure/B11953771.png)
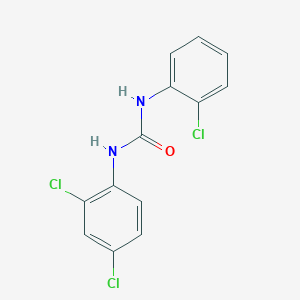
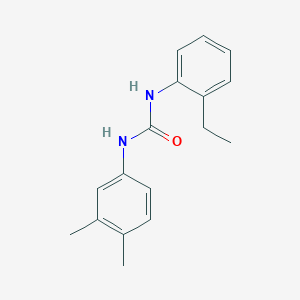
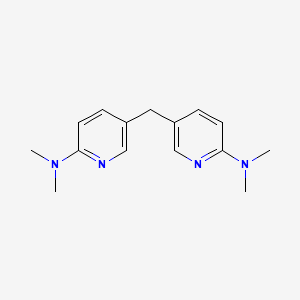
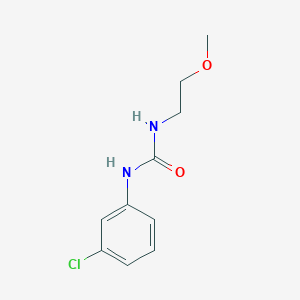
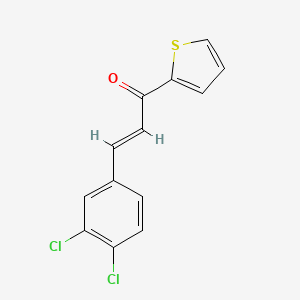
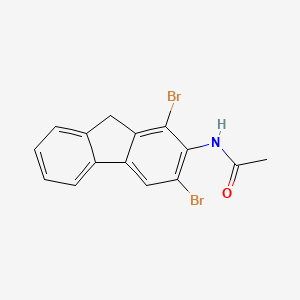
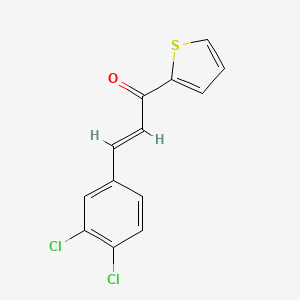
![2-[1-(2-Butenyl)-3-pentenyl]pyridine](/img/structure/B11953806.png)
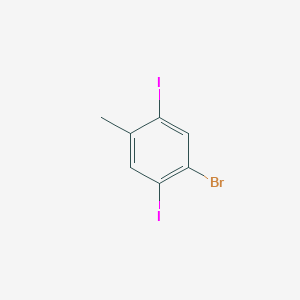
![tert-butyl (2S)-2-amino-5-{[(4-methylphenyl)sulfonyl]amino}pentanoate](/img/structure/B11953821.png)


